molecular formula C12H13N6+ B14542494 1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium CAS No. 61960-98-3

1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium

Cat. No.: B14542494
CAS No.: 61960-98-3
M. Wt: 241.27 g/mol
InChI Key: KGJUHNWTIJEDFS-UHFFFAOYSA-N
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Description

1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium is a compound that features a pyridinium ion linked to a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium typically involves the reaction of a pyridine derivative with a purine derivative under specific conditions. One common method involves the use of 1-bromo-3-diazo-propan-2-one as a reagent, which is added dropwise to a vigorously stirred mixture at 100°C . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can selectively inhibit certain enzymes, such as adenylate cyclase, which plays a role in various cellular processes . This inhibition can lead to changes in cellular signaling and function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(6-Amino-9H-purin-9-yl)ethyl]pyridin-1-ium is unique due to its specific structure, which combines a pyridinium ion with a purine derivative. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61960-98-3

Molecular Formula

C12H13N6+

Molecular Weight

241.27 g/mol

IUPAC Name

9-(2-pyridin-1-ium-1-ylethyl)purin-6-amine

InChI

InChI=1S/C12H13N6/c13-11-10-12(15-8-14-11)18(9-16-10)7-6-17-4-2-1-3-5-17/h1-5,8-9H,6-7H2,(H2,13,14,15)/q+1

InChI Key

KGJUHNWTIJEDFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CCN2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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